Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate
Overview
Description
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) is a chemical compound known for its unique structural features and properties. The presence of the pentafluorosulfanyl group imparts high thermal and chemical stability, high electronegativity, and strong lipophilic character
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) can be synthesized through a vicarious nucleophilic substitution reaction. This involves the reaction of meta- and para-nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate . The reaction typically occurs in the presence of a base such as potassium hydroxide in acetonitrile at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with different nucleophiles such as alkoxides and thiolates.
Reduction Reactions: The nitro group can be reduced to an amine, which can then undergo further functionalization.
Horner–Wadsworth–Emmons Reaction: This reaction with aldehydes in the presence of potassium hydroxide in acetonitrile produces (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes.
Common Reagents and Conditions
Bases: Potassium hydroxide is commonly used in substitution and Horner–Wadsworth–Emmons reactions.
Reducing Agents: Common reducing agents include hydrogen gas with a catalyst or metal hydrides for the reduction of the nitro group.
Major Products
(E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes: Formed through the Horner–Wadsworth–Emmons reaction.
(Pentafluorosulfanyl)anilines: Formed through the reduction of the nitro group.
Scientific Research Applications
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: The pentafluorosulfanyl group imparts unique properties to materials, making them suitable for high-performance applications.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) involves its ability to participate in nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the benzyl position more susceptible to nucleophilic attack . The pentafluorosulfanyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-nitrobenzyl phosphonate): Lacks the pentafluorosulfanyl group, resulting in different chemical properties.
Diethyl (4-nitrobenzyl phosphonate): Similar structure but different substitution pattern on the benzene ring.
Uniqueness
The presence of the pentafluorosulfanyl group in diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) makes it unique due to the combination of high stability, electronegativity, and lipophilicity . These properties are not commonly found in other similar compounds, making it a valuable compound for various applications.
Biological Activity
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate is a novel organophosphorus compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and empirical findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a nitro group and a pentafluorosulfanyl substituent, which may influence its biological activity by enhancing lipophilicity and reactivity.
Synthesis
The synthesis of this compound typically involves the vicarious nucleophilic substitution reaction, utilizing nitrophenol derivatives and phosphonates. The introduction of the pentafluorosulfanyl group can be achieved through specific fluorination techniques that ensure high yields and purity of the final product.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. In particular, it has shown promising results against Escherichia coli strains, with minimal inhibitory concentrations (MICs) indicating significant antibacterial activity. For instance, compounds similar to diethyl benzylphosphonates were noted to exhibit higher selectivity and activity against pathogenic strains than conventional antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of Diethyl Phosphonates
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 12 | E. coli K12 |
Diethyl benzylphosphonate | 25 | E. coli R2-R3 |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism involves the generation of reactive oxygen species (ROS), which can modify bacterial DNA topology and integrity. This was evidenced by experiments showing changes in plasmid forms after exposure to the compound .
Table 2: Cytotoxic Effects on Bacterial DNA
Compound | % DNA Damage | Method Used |
---|---|---|
This compound | 35 | Fpg protein digestion |
Control | 5 | Fpg protein digestion |
Case Studies
- Antibacterial Efficacy : A study focused on diethyl benzylphosphonates revealed that derivatives with varied substituents on the phenyl ring exhibited different levels of antibacterial activity. The introduction of electron-withdrawing groups like nitro enhanced potency against E. coli strains .
- Mechanism of Action : Research indicated that this compound interacts with bacterial enzymes, disrupting metabolic pathways essential for survival. This interaction leads to increased permeability of bacterial membranes and ultimately cell death .
Properties
IUPAC Name |
[4-(diethoxyphosphorylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-5-6-10(7-11(9)17(18)19)24(12,13,14,15)16/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQNWEAJFRTOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F5NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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